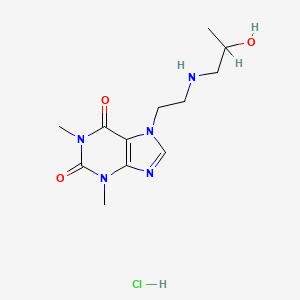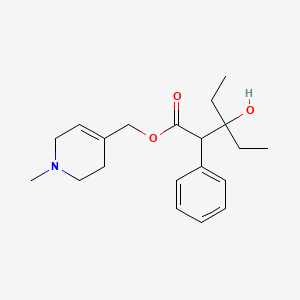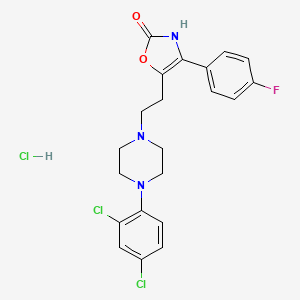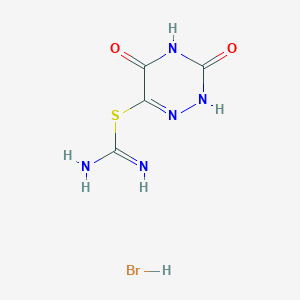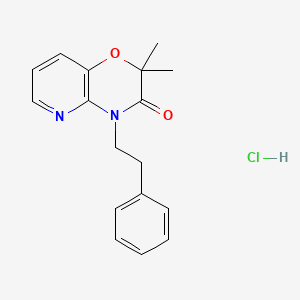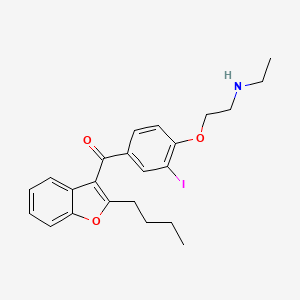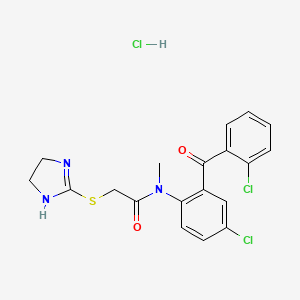
Pyrrolidine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorinated dibenzoxepin core, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride typically involves multiple steps. One common approach is to start with the chlorination of dibenzoxepin, followed by the introduction of the pyrrolidinomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the dioxolane ring under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorinated position in the dibenzoxepin core is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its complex structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidinomethyl)-dibenzoxepin: Lacks the chlorination and dioxolane ring, making it less reactive.
5-Chlorodibenzoxepin: Does not have the pyrrolidinomethyl group, affecting its binding properties.
Dibenzoxepin derivatives: Various derivatives with different substituents can have distinct properties and applications.
Uniqueness
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride is unique due to its combination of a pyrrolidine ring, chlorinated dibenzoxepin core, and dioxolane ring. This unique structure imparts specific reactivity and binding properties, making it valuable for various applications.
Properties
CAS No. |
84646-84-4 |
|---|---|
Molecular Formula |
C20H21Cl2NO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H20ClNO3.ClH/c21-13-7-8-17-15(11-13)20-19(14-5-1-2-6-16(14)23-17)24-18(25-20)12-22-9-3-4-10-22;/h1-2,5-8,11,18-20H,3-4,9-10,12H2;1H |
InChI Key |
ZGEKCUMEHMOTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2OC3C(O2)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C35.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(bromomethyl)-2-methyl-4-(piperidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12757280.png)
